Product packaging for (R)-dihydrocamalexic acid(Cat. No.:)

(R)-dihydrocamalexic acid

Cat. No.: B1256799
M. Wt: 246.29 g/mol
InChI Key: GTTVJFCVXYCPHB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-dihydrocamalexic acid (DHCA) is a specialized dihydrothiazole-containing metabolite serving as the immediate biosynthetic precursor to the Arabidopsis thaliana phytoalexin, camalexin . This compound is a critical intermediate in the inducible defense response of plants against microbial pathogens. Its biosynthesis originates from tryptophan and proceeds through a glutathione conjugate, with the final conversion to camalexin being catalyzed by the cytochrome P450 enzyme CYP71B15 (PAD3) . Recent research has elucidated the significant research value of this compound itself. Metabolite profiling studies have identified its accumulation in the intercellular washing fluids of mature Arabidopsis thaliana leaves following challenge with Pseudomonas syringae pathovar tomato (Pst) . This localization to the intercellular space, a key site of plant-pathogen interaction, suggests a direct functional role for DHCA in bacterial defense. Investigations into its mechanism of action indicate that it contributes to plant immunity not only as a biosynthetic intermediate but also through its own ability to inhibit bacterial biofilm formation, a key virulence factor . This makes this compound a valuable compound for researchers studying plant innate immunity, age-related resistance (ARR), and the molecular mechanisms of phytoalexin action. This product is intended for research applications only, including but not limited to: the study of camalexin biosynthetic pathways; metabolomic investigations of plant-pathogen interactions; and in vitro assays for antimicrobial and anti-biofilm activity against phytopathogens. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2S B1256799 (R)-dihydrocamalexic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

(4R)-2-(1H-indol-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C12H10N2O2S/c15-12(16)10-6-17-11(14-10)8-5-13-9-4-2-1-3-7(8)9/h1-5,10,13H,6H2,(H,15,16)/t10-/m0/s1

InChI Key

GTTVJFCVXYCPHB-JTQLQIEISA-N

Isomeric SMILES

C1[C@H](N=C(S1)C2=CNC3=CC=CC=C32)C(=O)O

Canonical SMILES

C1C(N=C(S1)C2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

Perspectives on R Dihydrocamalexic Acid in Plant Secondary Metabolism

Contextualization of Phytoalexins in Plant Innate Immunity

Plants, being stationary organisms, have evolved a sophisticated and effective innate immune system to defend against a wide array of pathogens. A key component of this defense mechanism is the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized and accumulated at the site of infection following pathogen attack or exposure to stress. mdpi.com The concept of phytoalexins was first proposed by Müller and Börger over 70 years ago. mdpi.com These defense compounds are not typically present in healthy plant tissues but are rapidly produced in response to biotic or abiotic elicitors. The diversity of phytoalexin structures is vast, reflecting the evolutionary arms race between plants and their pathogens. Their production is a hallmark of a successful plant defense response, often contributing to the restriction of pathogen growth and the development of systemic acquired resistance.

Overview of Camalexin (B168466) Biosynthesis as a Model Pathway in Arabidopsis thaliana

The biosynthesis of camalexin (3-thiazol-2'-yl-indole) in the model plant Arabidopsis thaliana serves as a well-studied paradigm for understanding phytoalexin production. researchgate.netnih.govcapes.gov.br Camalexin is the principal phytoalexin in Arabidopsis and plays a crucial role in its defense against various fungal and bacterial pathogens. researchgate.netoup.com The biosynthetic pathway originates from the amino acid tryptophan. mdpi.comevitachem.compnas.org

The initial committed step involves the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by the cytochrome P450 enzymes CYP79B2 and CYP79B3. researchgate.netpnas.orgnih.gov This makes IAOx a critical branch-point metabolite, as it is also a precursor for the phytohormone indole-3-acetic acid and indole (B1671886) glucosinolates. researchgate.netpnas.orgnih.gov Subsequently, another cytochrome P450, CYP71A13, catalyzes the conversion of IAOx to indole-3-acetonitrile (B3204565) (IAN). mdpi.comnih.gov The pathway then proceeds through a series of conjugation and processing steps involving glutathione (B108866), ultimately leading to the formation of dihydrocamalexic acid. mdpi.comnih.gov The final step in the pathway is the conversion of dihydrocamalexic acid to camalexin, a reaction catalyzed by the cytochrome P450 enzyme CYP71B15, also known as PAD3 (phytoalexin deficient 3). mdpi.comresearchgate.netnih.govcapes.gov.brnih.govarabidopsis.org The elucidation of this pathway has been instrumental in understanding the genetic and biochemical basis of phytoalexin-mediated plant defense.

Identification and Intermediary Role of (R)-dihydrocamalexic acid in Indole-Derived Defense Metabolite Production

This compound, chemically known as (R)-2-(indol-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid, has been identified as a key intermediate in the biosynthesis of camalexin. capes.gov.brevitachem.com Its role was elucidated through studies of Arabidopsis mutants, particularly the pad3 mutant, which is deficient in camalexin production. researchgate.netcapes.gov.brevitachem.com In these mutants, dihydrocamalexic acid accumulates, suggesting it is the substrate for the PAD3 enzyme. researchgate.netnih.govresearchgate.net

Further research confirmed that the cytochrome P450 enzyme CYP71B15 (PAD3) catalyzes the final step in camalexin biosynthesis by converting dihydrocamalexic acid to camalexin. researchgate.netnih.govcapes.gov.brnih.gov This conversion is an oxidative decarboxylation, a notable enzymatic reaction in plant secondary metabolism. nih.govresearchgate.net

While both the (S) and (R) enantiomers of dihydrocamalexic acid can be converted to camalexin, the enzyme CYP71B15 shows a preference for the (S)-enantiomer. nih.gov However, the conversion of this compound, derived from the non-proteinogenic amino acid D-cysteine, to camalexin has been demonstrated, albeit to a lesser extent than the (S)-enantiomer. researchgate.netnih.govresearchgate.net This indicates a degree of stereochemical flexibility in the final stages of the camalexin biosynthetic pathway.

Interactive Data Table: Enzymes and Intermediates in Camalexin Biosynthesis

Precursor/IntermediateEnzymeProduct
TryptophanCYP79B2/CYP79B3Indole-3-acetaldoxime (IAOx)
Indole-3-acetaldoxime (IAOx)CYP71A13Indole-3-acetonitrile (IAN)
Cys(IAN)UnknownDihydrocamalexic acid
(S)-dihydrocamalexic acidCYP71B15 (PAD3)Camalexin
This compoundCYP71B15 (PAD3)Camalexin

Interactive Data Table: Kinetic Properties of CYP71B15

SubstrateApparent Km (µM)
(S)-dihydrocamalexic acid26.8 ± 1.6 nih.gov
This compound45.5 ± 5.2 nih.govresearchgate.net

Enzymatic and Genetic Elucidation of R Dihydrocamalexic Acid Biosynthesis

Initial Tryptophan Catabolism and Indole-3-acetaldoxime (IAOx) Formation

The journey from the primary metabolite tryptophan to (R)-dihydrocamalexic acid begins with the formation of indole-3-acetaldoxime (IAOx). This conversion represents a critical branch point, diverting tryptophan from primary metabolism into specialized secondary metabolic pathways, including the biosynthesis of camalexin (B168466), indole (B1671886) glucosinolates, and the phytohormone auxin. pnas.orgnih.govpnas.org

Formation of Thiazole (B1198619) Ring Precursors: Indole-3-acetonitrile (B3204565) (IAN) and Cysteine Conjugation

Following the synthesis of IAOx, the pathway toward this compound involves the formation of a thiazole ring. This process begins with the conversion of IAOx to indole-3-acetonitrile (IAN) and its subsequent conjugation to a sulfur-containing molecule.

Involvement of CYP71A13 and Glutathione (B108866) S-transferases (GSTF6)

The conversion of IAOx to IAN is catalyzed by another cytochrome P450 enzyme, CYP71A13. oup.comfrontiersin.orgoup.com The enzyme CYP71A12, which shares a high degree of amino acid identity with CYP71A13, has also been implicated in this step. frontiersin.orgnih.gov Knockout mutants of cyp71a13 show a significantly reduced ability to produce camalexin. oup.com

Once IAN is formed, it is conjugated with glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine (B1666218). nih.govwikipedia.org This reaction is catalyzed by glutathione S-transferases (GSTs), with GSTF6 being specifically implicated in camalexin biosynthesis. oup.comfrontiersin.org The resulting conjugate is glutathionyl-indole-3-acetonitrile (GS-IAN). frontiersin.org While GSTF6 has been shown to be important, with knockout mutants exhibiting reduced camalexin production, it is possible that other GSTs may also participate in this step. frontiersin.org GSTs are a large family of enzymes known for their role in detoxifying a wide range of compounds by conjugating them with GSH. wikipedia.orgnih.govfrontiersin.orgmdpi.com

Hydrolysis of Glutathione Conjugates: Putative Carboxypeptidase Activity

The glutathione conjugate, GS-IAN, must be hydrolyzed to form the cysteine conjugate of IAN (Cys-IAN), which is a direct precursor to the thiazole ring. oup.comnih.gov This hydrolysis occurs in a stepwise manner. First, the γ-glutamyl residue is cleaved from GS-IAN, a reaction catalyzed by γ-glutamyl peptidases (GGPs), specifically GGP1 and GGP3. frontiersin.orgnih.govnih.gov This produces Cys(IAN)-Gly. Subsequently, the glycine residue is removed by a carboxypeptidase to yield Cys-IAN. nih.gov While the specific carboxypeptidase has not been definitively identified, phytochelatin (B1628973) synthase 1 (PCS1) has been suggested as a potential candidate, although experimental evidence remains inconclusive. nih.gov The resulting Cys-IAN is then cyclized by the multifunctional enzyme CYP71B15 (also known as PAD3) to form dihydrocamalexic acid. oup.comnih.gov

Stereospecificity in Dihydrocamalexic acid Formation and Metabolism

The final steps of the pathway leading to camalexin exhibit a degree of stereospecificity, with precursors derived from different stereoisomers of cysteine leading to different outcomes.

Origin from D-Cysteine versus L-Cysteine Precursors

Dihydrocamalexic acid exists as two enantiomers, this compound and (S)-dihydrocamalexic acid, which are derived from D-cysteine and L-cysteine, respectively. researchgate.netnih.gov L-cysteine is the common proteinogenic amino acid, while D-cysteine is a non-proteinogenic amino acid. wikipedia.orgfrontiersin.orgnih.govnih.govgoogle.com Both enantiomers of dihydrocamalexic acid can be converted to camalexin by the enzyme CYP71B15 (PAD3). researchgate.netnih.gov However, the enzyme shows a preference for the (S)-enantiomer. nih.gov When cyp79b2/cyp79b3 double knockout mutants, which cannot produce their own dihydrocamalexic acid, were fed with the two enantiomers, (S)-dihydrocamalexic acid was converted to camalexin at a significantly higher rate than this compound. researchgate.netnih.gov This indicates that while both pathways can exist, the one utilizing L-cysteine is more efficient in producing the final phytoalexin, camalexin.

Enantiomeric Accumulation Profiles in Biosynthetic Mutants

The study of Arabidopsis mutants deficient in camalexin production has been instrumental in identifying the precursors in its biosynthetic pathway. Notably, the phytoalexin deficient 3 (pad3) mutant, which lacks a functional cytochrome P450 enzyme, CYP71B15, has been a focal point of research. nih.govcapes.gov.brnih.govoup.comoup.comresearchgate.netnih.govportlandpress.comresearchgate.netoup.com

In response to elicitors like silver nitrate (B79036), pad3 mutants accumulate dihydrocamalexic acid, the direct substrate for the PAD3 enzyme. nih.govcapes.gov.brportlandpress.comresearchgate.netoup.comresearchgate.netnih.govresearchgate.net Specifically, these mutants show an approximately 5-fold increase in dihydrocamalexic acid levels compared to wild-type plants. nih.govresearchgate.netresearchgate.net This accumulation strongly suggests that dihydrocamalexic acid is a key intermediate in the camalexin biosynthetic pathway. nih.govresearchgate.netresearchgate.net

Further investigations have revealed the presence of both (R)- and (S)-enantiomers of dihydrocamalexic acid. When cyp79b2/cyp79b3 double knockout mutants, which are deficient in the initial steps of camalexin biosynthesis, are supplied with exogenous (S)-dihydrocamalexic acid, they are able to produce camalexin at levels comparable to wild-type plants. nih.govresearchgate.net The (R)-enantiomer, derived from the non-proteinogenic amino acid D-cysteine, is also converted to camalexin, but to a lesser extent. nih.govresearchgate.net

Table 1: Camalexin Production in cyp79b2/cyp79b3 Mutants Fed with Dihydrocamalexic Acid Enantiomers

Fed Compound (100 μM) Camalexin Produced (μg g⁻¹)
(S)-dihydrocamalexic acid 11.6 ± 4.8
This compound 4.2 ± 0.6

In contrast, when pad3 mutants are incubated with either enantiomer, only minimal amounts of camalexin are formed, confirming the essential role of the PAD3 enzyme in the conversion of both (S)- and this compound to camalexin. nih.govresearchgate.net The accumulation of dihydrocamalexic acid and its derivatives, such as Cys(IAN), is a characteristic phenotype of pad3 mutants under stress conditions. oup.comnih.govresearchgate.net

Correction of Stereochemical Nomenclature in Research Literature

The assignment of the correct stereochemical configuration, (R) or (S), to a chiral center is crucial for understanding its biological activity and enzymatic interactions. msu.eduwikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com This is determined using the Cahn-Ingold-Prelog (CIP) priority rules, where substituents are ranked based on atomic number. wikipedia.orgmasterorganicchemistry.com The designation depends on whether the sequence from the highest to the lowest priority substituent traces a clockwise (R) or counter-clockwise (S) path when the lowest priority group is oriented away from the viewer. msu.eduwikipedia.org

Initial research on camalexin biosynthesis did not always differentiate between the enantiomers of dihydrocamalexic acid. However, subsequent detailed analyses have clarified their distinct roles and the enzymatic preference for the (S)-enantiomer. The (S)-enantiomer is derived from the naturally occurring L-cysteine, while the (R)-enantiomer originates from D-cysteine. portlandpress.comresearchgate.net This distinction is critical as it highlights the stereospecificity of the biosynthetic enzymes involved.

The Terminal Biosynthetic Step: Conversion of this compound to Camalexin

The final step in camalexin biosynthesis is the conversion of dihydrocamalexic acid to camalexin, a reaction catalyzed by the cytochrome P450 enzyme CYP71B15, also known as PAD3. nih.govcapes.gov.broup.comresearchgate.netnih.govportlandpress.comresearchgate.netoup.com

Functional Characterization of Cytochrome P450 CYP71B15 (PAD3)

The gene PAD3 was identified through positional cloning and found to encode the cytochrome P450 enzyme CYP71B15. nih.govoup.comnih.govportlandpress.comresearchgate.net This enzyme was initially proposed to be involved in camalexin biosynthesis due to the camalexin-deficient phenotype of pad3 mutants. oup.comnih.gov

Functional characterization through heterologous expression of CYP71B15 in yeast confirmed its role in catalyzing the conversion of dihydrocamalexic acid to camalexin. nih.govcapes.gov.brportlandpress.comoup.com Microsomes prepared from yeast expressing CYP71B15, as well as microsomes from induced wild-type Arabidopsis leaves, were capable of this conversion. nih.govcapes.gov.broup.com Conversely, microsomes from induced pad3 mutant leaves showed no such activity, definitively establishing CYP71B15 (PAD3) as the enzyme responsible for the final step in camalexin biosynthesis. nih.govcapes.gov.broup.com The expression of PAD3 is induced locally at the site of infection, consistent with its role in producing a phytoalexin for defense. nih.gov More recent studies have revealed that CYP71B15 is a multifunctional enzyme, also catalyzing the conversion of Cys(IAN) to dihydrocamalexic acid. oup.comnih.govresearchgate.netoup.commcmaster.caoup.com

Comparative Enzymatic Kinetics for (R)- and (S)-dihydrocamalexic acid Substrates by CYP71B15

Enzymatic kinetic studies have demonstrated that CYP71B15 can utilize both (R)- and (S)-dihydrocamalexic acid as substrates, but with a clear preference for the (S)-enantiomer. nih.govoup.com

Microsomes from yeast expressing CYP71B15 and from Arabidopsis leaves show different kinetic parameters for the two enantiomers. nih.gov For the (S)-enantiomer, the apparent Michaelis-Menten constant (Km) was determined to be approximately 26.7 µM in Arabidopsis microsomes and 27 µM in yeast microsomes. nih.govportlandpress.comresearchgate.netresearchgate.net In contrast, the apparent Km for the (R)-enantiomer was found to be 67.7 µM. researchgate.netresearchgate.netevitachem.com

The catalytic efficiency for the (R)-enantiomer is approximately 36% of that for the (S)-enantiomer, indicating a strong preference for the substrate derived from L-cysteine. researchgate.netresearchgate.net

Table 2: Apparent Km Values for Dihydrocamalexic Acid Enantiomers

Substrate Apparent Km (µM) Source
(S)-dihydrocamalexic acid 26.7 ± 2.5 Arabidopsis microsomes
This compound 67.7 ± 3.6 Arabidopsis microsomes
(S)-dihydrocamalexic acid ~27 Yeast microsomes

Proposed Mechanistic Models of Oxidative Decarboxylation

The conversion of dihydrocamalexic acid to camalexin by CYP71B15 is an unusual reaction for a plant cytochrome P450, as it involves both an oxidative decarboxylation and the formation of a carbon-carbon double bond. nih.gov A proposed mechanism suggests that the reaction is initiated by the abstraction of a hydride ion from the C-5 position of the thiazole ring by the pentavalent oxoiron in the active site of the enzyme. nih.govportlandpress.comevitachem.com This initial step leads to the formation of an intermediate that then undergoes rapid, spontaneous decarboxylation, resulting in the formation of the C-4/C-5 double bond in the thiazole ring of camalexin. nih.govevitachem.com

This proposed mechanism accounts for the simultaneous decarboxylation and desaturation observed in this final step of camalexin biosynthesis. nih.gov

Molecular Genetic Regulation of R Dihydrocamalexic Acid Accumulation and Downstream Metabolism

Genetic Dissection Using Phytoalexin Deficient (PAD) Mutants

The study of phytoalexin deficient (pad) mutants has been instrumental in elucidating the genetic components of the camalexin (B168466) biosynthetic pathway, including the steps involving (R)-dihydrocamalexic acid.

Complementation Studies with Exogenous (R)- and (S)-dihydrocamalexic acid Enantiomers

To confirm the position of dihydrocamalexic acid in the biosynthetic pathway, complementation studies have been performed. When the camalexin-deficient cyp79b2/cyp79b3 double mutant is supplied with exogenous (S)-dihydrocamalexic acid, it is able to synthesize camalexin to wild-type levels. pnas.org This demonstrates that dihydrocamalexic acid is a direct precursor to camalexin and that the enzymatic machinery downstream of IAOx synthesis is functional in this mutant. pnas.org

Feeding studies with both enantiomers revealed a stereospecific preference. The (R)-enantiomer of dihydrocamalexic acid also complemented the camalexin-deficient phenotype of the cyp79b2/cyp79b3 mutant, but the conversion to camalexin was less efficient compared to the (S)-enantiomer. nih.govpnas.orgslideshare.net In contrast, when either the (S)- or (R)-enantiomer was supplied to the pad3 mutant, only minimal levels of camalexin were formed, confirming that the PAD3 enzyme is essential for the conversion of both enantiomers of dihydrocamalexic acid. nih.govpnas.orgslideshare.net

MutantExogenous CompoundResulting Camalexin LevelConclusionReference
cyp79b2/cyp79b3(S)-dihydrocamalexic acid (100 µM)Wild-type levels (11.6 ± 4.8 µg g⁻¹)Dihydrocamalexic acid is a precursor to camalexin. pnas.orgslideshare.net
cyp79b2/cyp79b3This compound (100 µM)Reduced levels (4.2 ± 0.6 µg g⁻¹)The pathway can utilize the (R)-enantiomer, but less efficiently. nih.govpnas.orgslideshare.net
pad3(S)-dihydrocamalexic acidMinor formation (~0.5 µg g⁻¹)PAD3 is required for the conversion of (S)-dihydrocamalexic acid. pnas.orgslideshare.net
pad3This compoundMinor formation (~0.5 µg g⁻¹)PAD3 is required for the conversion of this compound. pnas.orgslideshare.net

Transcriptional Control of Genes Encoding this compound Pathway Enzymes

The accumulation of this compound is regulated not just by enzyme function but also at the level of gene transcription, ensuring that the pathway is activated when and where it is needed.

Inducible Expression Patterns in Response to Biotic Elicitors

The genes encoding the enzymes of the camalexin biosynthetic pathway, including PAD3 (CYP71B15), are strongly induced in response to various biotic elicitors, such as pathogen infection. nih.govutoronto.ca For instance, infection with fungi like Botrytis cinerea or bacteria like Pseudomonas syringae leads to a significant upregulation of PAD3 transcripts. pnas.orgresearchgate.netwalshmedicalmedia.com This induction is part of a coordinated defense response, where the plant activates the synthesis of antimicrobial compounds like camalexin upon recognition of a potential threat. utoronto.canih.gov This response is often mediated by signaling molecules such as salicylic (B10762653) acid and jasmonic acid. nih.gov The expression of CYP79B2, which is involved in an earlier step of the pathway, is also co-induced with PAD3, suggesting a coordinated transcriptional regulation of the entire pathway. utoronto.ca

Localized Gene Expression and Accumulation in Plant Tissues

The expression of camalexin biosynthetic genes is not systemic but is highly localized to the site of infection or elicitor application. nih.govpnas.orgutoronto.ca Studies using promoter-reporter gene fusions (e.g., CYP71B15p::GUS) have shown that the expression of PAD3 is concentrated in the cells immediately surrounding the point of pathogen attack. pnas.org This localized gene expression correlates directly with the localized accumulation of camalexin. pnas.org This spatial restriction is crucial as it focuses the defensive chemical arsenal (B13267) precisely where it is needed, potentially minimizing the metabolic cost and toxicity to the plant's own tissues. nih.gov The co-localization of the expression of multiple biosynthetic genes, including CYP79B2 and PAD3, supports the model that the entire pathway from early precursors to the final product occurs within the same localized region. nih.govpnas.orgutoronto.ca

Intercellular Localization and Potential Transport Mechanisms of this compound

The accumulation of dihydrocamalexic acid in pad3 mutants has been detected in the root culture liquid, suggesting it can be exuded from cells. nih.govpnas.orgresearchgate.net Studies analyzing intercellular washing fluids have also identified dihydrocamalexic acid in the apoplast, the space between plant cells. This localization in the intercellular space suggests it may play a role in plant-microbe interactions at this critical interface.

However, the prevailing evidence suggests that there is no significant intercellular transport of biosynthetic intermediates within the camalexin pathway. nih.govresearchgate.net The coordinated and localized expression of all the biosynthetic genes indicates that the entire pathway is likely colocalized within the same cells. nih.gov This implies that this compound is synthesized and then converted to camalexin in the same cellular location, negating the need for a dedicated transport mechanism between cells for this specific intermediate. While transport of the final product, camalexin, and other defense compounds out of the cell is known to occur via transporters like those from the ABC (ATP-binding cassette) family, a specific transporter for this compound has not been identified, and its transport between cells is considered unlikely to be a significant part of the standard biosynthetic process. oup.com

Integration with Phytohormone Signaling Networks

The biosynthesis of this compound, a key precursor to the phytoalexin camalexin, is intricately linked with the primary defense-related phytohormone signaling networks. The accumulation of this compound is not an isolated event but rather a highly regulated defense response that is fine-tuned by the complex interplay between jasmonic acid (JA), salicylic acid (SA), and ethylene (B1197577) (ET) pathways. This integration allows the plant to mount a defense that is appropriately scaled and specific to the nature of the attacking pathogen.

Cross-talk with Jasmonic Acid, Salicylic Acid, and Ethylene Pathways

The signaling pathways of jasmonic acid, salicylic acid, and ethylene form a regulatory network that converges on the promoters of camalexin biosynthetic genes, including those responsible for the production of this compound. The interaction between these pathways can be both synergistic and antagonistic, providing a sophisticated mechanism for modulating defense responses. nih.govoup.commpg.de

Synergistic Interactions: Research has shown that the JA and ethylene pathways often act synergistically to induce the production of camalexin, particularly in response to necrotrophic fungal pathogens like Botrytis cinerea. nih.govnih.gov This synergy is mediated by key transcription factors that integrate signals from both pathways. The ETHYLENE RESPONSE FACTOR1 (ERF1) is a primary example, functioning as a direct activator of camalexin biosynthetic genes, including CYP71A13 and PHYTOALEXIN DEFICIENT 3 (PAD3). nih.govmdpi.com The PAD3 gene encodes the enzyme CYP71B15, which catalyzes the final step in camalexin biosynthesis: the conversion of (R)- and (S)-dihydrocamalexic acid to camalexin. nih.govnih.gov

The induction of ERF1 itself is synergistically enhanced by the simultaneous presence of ET and JA. nih.gov Furthermore, ERF1 forms a transcriptional complex with another critical regulator, WRKY33. nih.govnih.gov This interaction enhances the transactivation activity of WRKY33 on camalexin gene promoters, providing a molecular basis for the cooperative induction of the pathway. nih.govmdpi.com The mitogen-activated protein kinase (MAPK) cascade, specifically through MPK3 and MPK6, adds another layer of regulation by phosphorylating both WRKY33 and ERF1, thereby boosting their activity and further amplifying the synergistic output of the ET/JA pathways. nih.govnih.gov Another transcription factor, ORA59, has also been identified as a key integrator of JA and ET signals in regulating defense gene expression. apsnet.org

Antagonistic Interactions: While JA and ET often cooperate, the SA pathway can act antagonistically to the JA/ET-mediated responses. oup.commpg.deoup.com Generally, SA-mediated defense is prioritized against biotrophic pathogens, while JA/ET-mediated defenses are deployed against necrotrophic pathogens and herbivorous insects. oup.com The antagonistic relationship prevents the plant from mounting two costly defense strategies simultaneously. For instance, the activation of SA signaling can suppress the induction of JA-responsive genes. mpg.de However, this suppression can be overcome. Studies have shown that strong, simultaneous activation of both the JA and ET pathways can render the JA response insensitive to subsequent suppression by SA, potentially through the action of the transcription factor ORA59. apsnet.org This suggests a hierarchical control where the context of the pathogen attack dictates which signaling pathway gains dominance. apsnet.org The transcription factor WRKY33, while being a key positive regulator of camalexin, also acts as a negative regulator of SA-dependent defense responses, highlighting its central role in mediating the balance between these antagonistic pathways. uaeu.ac.ae

The table below summarizes the key molecular components involved in the hormonal cross-talk regulating the camalexin biosynthetic pathway.

Signaling ComponentComponent TypeFunction in this compound / Camalexin RegulationInteraction with Phytohormone Pathways
ERF1Transcription Factor (AP2/ERF family)Positive regulator; directly activates CYP71A13 and PAD3. nih.govmdpi.comIntegrates synergistic signals from ethylene and JA. nih.gov Forms a complex with WRKY33. nih.gov
WRKY33Transcription Factor (WRKY family)Key positive regulator; directly binds to promoters of camalexin biosynthetic genes. nih.govelifesciences.orgActivated by MPK3/MPK6. nih.gov Acts as a node for JA/ET and SA antagonism. uaeu.ac.ae
ORA59Transcription Factor (AP2/ERF family)Positive regulator; integrates JA and ET signals. apsnet.orgMediates the insensitivity of the JA response to SA suppression when ET is present. apsnet.org
MPK3/MPK6Mitogen-Activated Protein KinasesPositive regulators; phosphorylate and activate WRKY33 and ERF1. nih.govnih.govKey components of the MAPK cascade that amplifies JA/ET signaling. nih.gov
EDS1/PAD4Defense RegulatorsIndirectly affect pathway regulation by modulating SA-JA/ET antagonism. mpg.deRequired for SA-dependent responses and act as repressors of ET/JA defenses. mpg.de

Epigenetic and Post-Transcriptional Regulatory Mechanisms Affecting Pathway Intermediates

Beyond transcriptional control by phytohormone networks, the accumulation of this compound and other pathway intermediates is governed by sophisticated epigenetic and post-transcriptional mechanisms. These layers of regulation ensure that the biosynthetic pathway is maintained in a poised state for rapid activation while also allowing for fine-tuning of metabolic flux in response to specific threats.

Epigenetic Regulation: A novel epigenetic mechanism has been identified that controls the timing of camalexin biosynthetic gene induction. nih.govelifesciences.orgnih.gov Research has revealed that key genes in the pathway, such as PAD3, exist in a "bivalent chromatin" state under normal conditions. nih.govbiorxiv.org This state is characterized by the simultaneous presence of two histone modifications with opposing functions: the repressive mark H3K27me3 (trimethylation of lysine (B10760008) 27 on histone H3) and the activating mark H3K18ac (acetylation of lysine 18 on histone H3). nih.govelifesciences.orgnih.gov

This unique bivalent chromatin, termed a "kairostat," keeps the genes silenced but ready for rapid activation upon receiving a pathogen signal. nih.govbiorxiv.orgosti.gov When a pathogen is detected, the repressive H3K27me3 mark is removed, allowing for swift and robust transcription. nih.gov Studies using mutants with defects in depositing these marks showed that both are required for the precise timing of gene expression and subsequent metabolite accumulation. nih.govelifesciences.org

Furthermore, the chromatin state of key transcription factors is also regulated. The promoter of WRKY33, a master regulator of the pathway, undergoes histone H3 acetylation, a mark associated with active transcription. researchgate.net The protein HOOKLESS1 (HLS1), a putative histone acetyltransferase, has been shown to modulate H3 acetylation on the WRKY33 chromatin, thereby influencing its expression and the plant's defense response. oup.comresearchgate.net Upon pathogen infection, activating histone marks like H3K4me3 increase on the promoters of WRKY33 and the biosynthetic gene CYP71A13, correlating with their transcriptional activation. nih.govembopress.org

Post-Transcriptional Regulation: Post-transcriptional control provides an additional layer of regulation, influencing the stability of mRNAs and the direction of metabolic flow. MicroRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression, have been implicated in controlling the flux of intermediates in tryptophan-derived secondary metabolism. mdpi.com

Specifically, miR393 has been shown to redirect metabolism away from camalexin biosynthesis and towards the production of indole (B1671886) glucosinolates. wiley.comnih.gov It achieves this by targeting the mRNAs of auxin receptors. By repressing auxin signaling, which would otherwise promote camalexin accumulation via the transcription factor ARF9, miR393 effectively decreases the synthesis of camalexin. wiley.comnih.govresearchgate.net This mechanism allows the plant to fine-tune its chemical defenses, prioritizing anti-bacterial glucosinolates over anti-fungal camalexin in response to certain pathogens. wiley.com Another miRNA, miR10515, targets an enzyme in the indole glucosinolate pathway, which can indirectly promote the biosynthesis of auxin and potentially affect the pool of intermediates shared with the camalexin pathway. oup.com

Evidence for other post-transcriptional regulatory mechanisms exists, as studies have noted a disconnect between the high accumulation of biosynthetic gene transcripts and the actual production of the camalexin metabolite, suggesting that regulation also occurs at the translational or post-translational level. elifesciences.org

The table below details the epigenetic and post-transcriptional mechanisms affecting the pathway.

Regulatory MechanismSpecific FactorTargetEffect on Pathway
Bivalent Chromatin (Kairostat)H3K27me3 (repressive) & H3K18ac (activating)Camalexin biosynthetic genes (e.g., PAD3)Maintains genes in a poised state for rapid induction upon pathogen signal. nih.govelifesciences.org
Histone AcetylationHLS1 (Histone Acetyltransferase)WRKY33 chromatinPromotes WRKY33 expression through H3 acetylation, positively regulating the pathway. researchgate.net
Histone MethylationH3K4me3 (activating)Promoters of WRKY33, CYP71A13Increases upon infection, correlating with transcriptional activation. nih.govembopress.org
microRNA RegulationmiR393Auxin ReceptorsIndirectly reduces camalexin accumulation by repressing auxin signaling, redirecting metabolic flow to glucosinolates. wiley.comnih.gov
microRNA RegulationmiR10515SUR1 (Indole Glucosinolate Biosynthesis)Shifts metabolic flux away from indole glucosinolates, potentially impacting the shared precursor pool with camalexin. oup.com

Roles of R Dihydrocamalexic Acid in Plant Pathogen Interactions and Defense Responses

Contribution to Resistance Against Fungal Pathogens

(R)-dihydrocamalexic acid is a crucial component of the plant's arsenal (B13267) against fungal pathogens. Its presence and accumulation are directly linked to the plant's ability to thwart fungal infections.

Impact on Pathogen Growth and Virulence of Specific Fungi (e.g., Alternaria brassicicola, Botrytis cinerea)

Research has demonstrated the importance of the camalexin (B168466) biosynthetic pathway, in which this compound is a precursor, in providing resistance to necrotrophic fungal pathogens like Alternaria brassicicola and Botrytis cinerea. nih.govnih.gov While camalexin itself has been shown to inhibit the growth of these fungi, the accumulation of its precursor, dihydrocamalexic acid, is also a critical aspect of the defense response. nih.govresearchgate.net

For instance, in the case of A. brassicicola, plants deficient in the final step of camalexin synthesis, and therefore accumulating dihydrocamalexic acid, exhibit altered susceptibility, highlighting the role of this pathway in defense. nih.govresearchgate.net Similarly, against certain isolates of Botrytis cinerea, the production of camalexin, and by extension its precursors, is a determining factor in the plant's resistance. nih.govresearchgate.net Some strains of B. cinerea have developed mechanisms to overcome this defense, such as the induction of ABC transporters that can efflux fungitoxic compounds like camalexin. mdpi.com This ongoing co-evolutionary battle underscores the direct pressure exerted by these defense compounds on fungal pathogens.

The table below summarizes the impact of the camalexin pathway on these fungal pathogens.

PathogenPlant ResponseRole of Camalexin PathwayKey Findings
Alternaria brassicicola Induction of camalexin biosynthesis. nih.govEssential for resistance. nih.govMutants unable to produce camalexin are more susceptible to infection. nih.gov
Botrytis cinerea Accumulation of camalexin at infection sites. mdpi.comContributes to resistance, but some fungal isolates show tolerance. nih.govmdpi.comCamalexin-susceptible strains induce higher levels of the phytoalexin. Tolerant strains may use transporters to remove the compound. mdpi.com

Altered Susceptibility in this compound Accumulating Mutants

Mutants in the camalexin biosynthesis pathway have been invaluable tools for dissecting the role of its intermediates. Specifically, phytoalexin deficient 3 (pad3) mutants of Arabidopsis thaliana, which are defective in the CYP71B15 enzyme that converts dihydrocamalexic acid to camalexin, accumulate dihydrocamalexic acid. nih.govresearchgate.net Studies on these mutants reveal that while they are deficient in camalexin, the accumulation of dihydrocamalexic acid itself can have an impact on pathogen interactions. researchgate.net

Following treatment with silver nitrate (B79036) to elicit a defense response, pad3 mutants accumulate approximately five times more dihydrocamalexic acid than wild-type plants. nih.govresearchgate.netresearchgate.net The enhanced susceptibility of pad3 mutants to certain pathogens is a clear indicator of camalexin's importance. researchgate.net However, in some interactions where the lack of camalexin in pad3 mutants does not lead to increased susceptibility, it is possible that the antimicrobial activity of the accumulated dihydrocamalexic acid masks the effect of the camalexin deficiency. researchgate.net This suggests that this compound possesses its own defensive properties.

Contribution to Resistance Against Bacterial Pathogens

While the role of camalexin against fungal pathogens is well-established, its contribution to bacterial resistance is more complex, with its precursor, this compound, appearing to play a more direct role.

Role in Age-Related Resistance

Plants can develop enhanced resistance to pathogens as they mature, a phenomenon known as age-related resistance (ARR). mcmaster.caapsnet.org In Arabidopsis, ARR against P. syringae is a well-documented process. apsnet.org Research indicates that intercellular dihydrocamalexic acid is a contributing factor to this mature plant resistance. mcmaster.ca Metabolite profiling has shown that mature wild-type plants displaying ARR have different metabolic responses compared to younger, more susceptible plants when challenged with P. syringae, with dihydrocamalexic acid being a key differentiating metabolite. researchgate.net This suggests that the accumulation of this compound in the leaf's intercellular spaces is a component of the enhanced defensive capacity of mature plants. mcmaster.ca ARR is a complex process also involving hormonal signaling, such as the accumulation of salicylic (B10762653) acid, and the action of transcription factors like SHORT VEGETATIVE PHASE (SVP). apsnet.orgresearchgate.net

Proposed Mechanisms of Action in Plant Defense

The defensive actions of this compound and its derivative, camalexin, are multifaceted. As a phytoalexin, camalexin is an antimicrobial compound produced de novo by plants in response to stress. nih.gov The primary proposed mechanism is the direct inhibition of pathogen growth. nih.gov

The conversion of this compound to camalexin is a critical step, catalyzed by the cytochrome P450 enzyme CYP71B15 (also known as PAD3). evitachem.comnih.gov This reaction is an oxidative decarboxylation, where a double bond is formed in the thiazole (B1198619) ring of the molecule, enhancing its bioactivity. evitachem.comnih.gov The proposed enzymatic mechanism involves the abstraction of a hydride ion from the C-5 position of the thiazole ring by the CYP71B15 enzyme, followed by the release of carbon dioxide. nih.gov

The accumulation of these indole-derived compounds at the site of infection is a key defensive strategy. mdpi.com Pathogens, in turn, have evolved counter-defenses, such as efflux pumps, to remove these toxic compounds, highlighting the direct antimicrobial pressure they exert. mdpi.comnih.gov Furthermore, the biosynthesis of these compounds is integrated into broader defense signaling networks involving plant hormones like salicylic acid and jasmonic acid, allowing for a coordinated and robust response to pathogen attack. nih.gov

Analysis of Direct Antimicrobial Activity at Physiological Concentrations

The direct antimicrobial activity of this compound is complex and appears to be significantly influenced by its chemical structure, including its stereochemistry. While its downstream product, camalexin, is a well-established antimicrobial compound, the direct role of (R)-DHCA is less clear. nih.govnih.gov Research on related analogues suggests that the specific stereoisomer and core chemical structure are critical for any direct inhibitory effects on pathogens.

Studies on synthetic analogues of dihydrocamalexic acid have shown that stereochemistry can have a marked effect on antimicrobial activity. For instance, while the (S)-enantiomer of a phenyl-derived analogue of DHCA inhibited the growth of the bacterial pathogen Pseudomonas syringae, the corresponding (R)-enantiomer lacked this antimicrobial activity. This finding highlights that the specific three-dimensional arrangement of the molecule is crucial for its interaction with microbial targets. Furthermore, the indolic ring structure of DHCA is considered important for its bioactivity. When this core component was replaced with a phenol (B47542) moiety in synthetic analogues, the resulting compounds lost their growth-inhibitory activity against P. syringae, regardless of their stereochemistry.

While direct, potent antimicrobial action at physiological concentrations within the plant may be limited, it has been suggested that dihydrocamalexic acid could exhibit antimicrobial activity in the soil, as it is released from plant roots. nih.gov In Arabidopsis mutants that are unable to convert DHCA into camalexin (e.g., pad3 mutants), DHCA accumulates to levels approximately five times higher than in wild-type plants upon induction. nih.govresearchgate.net This accumulation, particularly in the rhizosphere, might contribute to a localized defense barrier. However, much of the defense contribution of (R)-DHCA is attributed to its role as a precursor to camalexin, which effectively inhibits the growth of various plant pathogens. nih.gov

Role in Priming of Immune Responses and Defense Gene Expression

A significant role for this compound in plant defense is its involvement in the priming of immune responses. Priming is a physiological state where a plant, after an initial stimulus, is able to mount a faster and stronger defense response upon a subsequent pathogen attack. nih.gov The biosynthetic pathway leading to camalexin, in which (R)-DHCA is the penultimate intermediate, is a key target for such primed responses. jst.go.jp

The expression of the gene PHYTOALEXIN DEFICIENT 3 (PAD3), which encodes the cytochrome P450 enzyme (CYP71B15) that catalyzes the conversion of DHCA to camalexin, is a well-established marker for a primed defense state. researchgate.netfrontiersin.orgplos.org Several studies have demonstrated that various stimuli can prime Arabidopsis for enhanced PAD3 expression, leading to increased resistance against necrotrophic pathogens like Botrytis cinerea. jst.go.jpplos.org

For example, treatment with the synthetic strigolactone analogue rac-GR24 has been shown to prime the plant immune system. nih.govjst.go.jp While rac-GR24 treatment alone does not induce PAD3 expression, plants pre-treated with it show significantly faster and higher activation of PAD3 upon subsequent infection with B. cinerea. nih.govjst.go.jp This primed response leads to accelerated accumulation of camalexin and enhanced disease resistance. jst.go.jp Similarly, exposing Arabidopsis plants to certain beneficial microbes or growing them in compost can induce a systemic resistance that is correlated with the up-regulation of camalexin synthesis genes, including PAD3, upon pathogen challenge. plos.orgcsic.es

The following table summarizes findings from studies demonstrating the priming of defense gene expression related to the this compound pathway.

Table 1: Examples of Priming Stimuli and Their Effect on PAD3 Gene Expression

Priming Stimulus Pathogen Challenge Key Finding Citation(s)
rac-GR24 (Strigolactone analogue) Botrytis cinerea Pre-treated plants showed about 2-fold higher PAD3 transcript levels at 12 hours post-infection compared to controls. jst.go.jp, nih.gov
Growth in Compost Botrytis cinerea Compost-grown plants showed up-regulation of PAD3 and enhanced resistance compared to plants grown in perlite. plos.org, csic.es
Oligogalacturonides (OGs) Botrytis cinerea Pre-treatment with OGs enhanced the ability of Arabidopsis to express PAD3 and resist B. cinerea. researchgate.net

This priming effect is not limited to PAD3. Other defense-related genes, such as CYP81F2, which is involved in the synthesis of indole (B1671886) glucosinolates, another class of defense compounds, are often co-regulated and show a similar primed expression pattern. researchgate.net Therefore, this compound stands at a critical juncture in plant defense, not necessarily as a primary direct antimicrobial agent within the plant tissue, but as a key metabolite in a biosynthetic pathway that is central to the plant's ability to prepare for and effectively combat future pathogen attacks.

Advanced Methodological Frameworks for Investigating R Dihydrocamalexic Acid

High-Resolution Mass Spectrometry-Based Metabolite Profiling

High-resolution mass spectrometry is a cornerstone for the analysis of (R)-dihydrocamalexic acid and related metabolites, providing the sensitivity and specificity required to detect and quantify these compounds in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for this compound Detection and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for the detection and quantification of this compound. oup.comresearchgate.net In studies of Arabidopsis thaliana, methanolic leaf extracts are commonly analyzed by LC-MS to profile camalexin (B168466) biosynthetic intermediates. nih.govresearchgate.net This method has been instrumental in demonstrating the accumulation of dihydrocamalexic acid in camalexin-deficient mutants, such as pad3, providing strong evidence for its role as a precursor to camalexin. nih.govresearchgate.net

Quantitative LC-MS analyses have shown that dihydrocamalexic acid levels increase approximately five-fold in pad3 mutants compared to wild-type plants after elicitation with silver nitrate (B79036). researchgate.netresearchgate.net The high sensitivity of LC-MS also allows for the detection of the compound in intercellular washing fluids of leaves, which is critical for understanding its potential role in plant defense. mcmaster.ca Furthermore, targeted LC-MS methods have been developed for the quantitative analysis of various organic acids, including intermediates in biosynthetic pathways, which can be adapted for precise measurements of this compound. sonar.chmdpi.com

Table 1: LC-MS Parameters for this compound Analysis

Parameter Description
Ionization Mode Electrospray Ionization (ESI), typically in negative mode to detect deprotonated molecules. mdpi.com
Mass Analyzer High-resolution instruments like Orbitrap or TOF for accurate mass measurements. nih.gov
Detection Extracted Ion Chromatogram (EIC) monitoring the m/z of the deprotonated dihydrocamalexic acid ion (e.g., m/z 247). researchgate.net

| Quantification | Based on calibration curves generated from synthetic standards and comparison of peak areas. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Pathway Intermediates Identification

While LC-MS is favored for the direct analysis of this compound, gas chromatography-mass spectrometry (GC-MS) plays a crucial role in identifying other volatile or derivatizable intermediates in the camalexin biosynthetic pathway. nih.gov For instance, GC-high-resolution MS has been used to confirm the identity of camalexin produced from the enzymatic conversion of dihydrocamalexic acid. nih.gov The molecular composition of the product can be confirmed by comparing its mass spectrum with that of an authentic standard. nih.govresearchgate.net

GC-MS-based metabolomics has been widely applied to identify and quantify various metabolites in biological samples, which can reveal broader metabolic perturbations related to the camalexin pathway. frontiersin.orgamegroups.org Although direct analysis of this compound by GC-MS is less common due to its polarity and thermal lability, derivatization techniques can be employed to make it more amenable to GC-MS analysis.

Functional Genomics and Gene Editing for Pathway Elucidation

Functional genomics approaches, including the use of insertion mutants and gene expression modulation, have been pivotal in identifying and characterizing the genes and enzymes responsible for the biosynthesis of this compound.

Reverse Genetics Approaches with T-DNA Insertion Mutants

Reverse genetics, primarily using T-DNA insertion mutants, has been a powerful tool to dissect the camalexin biosynthetic pathway. mpg.de By studying mutants with disruptions in specific genes, researchers can infer gene function based on the resulting phenotype, such as altered metabolite profiles.

The phytoalexin deficient 3 (pad3) mutant of Arabidopsis, which has a T-DNA insertion in the CYP71B15 gene, was instrumental in identifying dihydrocamalexic acid as a key intermediate. nih.govresearchgate.net These mutants accumulate dihydrocamalexic acid because the final step of converting it to camalexin is blocked. nih.govresearchgate.net Similarly, T-DNA insertion mutants in the CYP71A13 gene were found to have reduced camalexin levels, implicating this enzyme in an earlier step of the pathway. nih.govresearchgate.net The analysis of double mutants, such as cyp79b2/cyp79b3, which are deficient in the production of indole-3-acetaldoxime (IAOx), has further clarified the sequence of biosynthetic steps. nih.gov Feeding these mutants with pathway intermediates like dihydrocamalexic acid can restore camalexin production, confirming their position in the pathway. nih.gov

Table 2: Key T-DNA Mutants in Camalexin Biosynthesis Research

Mutant Gene Enzyme Phenotype Reference
pad3 CYP71B15 Cytochrome P450 71B15 Camalexin deficient, accumulates dihydrocamalexic acid nih.govnih.gov
cyp71a13 CYP71A13 Cytochrome P450 71A13 Reduced camalexin production nih.govresearchgate.net

Overexpression and Gene Silencing Studies of Biosynthetic Enzymes

Modulating the expression levels of candidate biosynthetic genes provides complementary evidence for their function. Overexpression of a gene can lead to increased production of the corresponding metabolite, while gene silencing can mimic a knockout mutant phenotype. mdpi.com

In the context of this compound, overexpressing CYP71B15 (PAD3) in Arabidopsis leads to the efficient conversion of dihydrocamalexic acid to camalexin. nih.gov Conversely, silencing this gene would be expected to result in dihydrocamalexic acid accumulation. These techniques are not only crucial for confirming the function of individual enzymes but also for engineering metabolic pathways to produce valuable compounds. mdpi.com

In Vitro Enzymatic Assays and Recombinant Protein Expression

To definitively establish the function of an enzyme in a biosynthetic pathway, its activity must be demonstrated in vitro using purified protein. This involves expressing the candidate gene in a heterologous system, purifying the resulting recombinant protein, and performing enzymatic assays with putative substrates. nih.govbosterbio.com

For the camalexin pathway, the CYP71B15 gene was expressed in yeast (Saccharomyces cerevisiae). nih.govresearchgate.net Microsomes isolated from these yeast cells, containing the recombinant CYP71B15 enzyme, were shown to catalyze the NADPH-dependent conversion of both (S)- and this compound to camalexin. nih.govresearchgate.net Such assays allow for the determination of enzyme kinetics, including the Michaelis constant (Km), which provides insights into the enzyme's affinity for its substrate. nih.govresearchgate.net The Km of CYP71B15 for this compound was determined to be 45.5 ± 5.2 µM. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(S)-dihydrocamalexic acid
Camalexin
Indole-3-acetaldoxime (IAOx)
Indole-3-carbinol
Indole-3-carbaldehyde
Indole-3-carboxylic acid
Cysteine (Cys)
D-Cysteine (d-Cys)
Methionine (Met)
Indole-3-acetonitrile (B3204565) (IAN)
Indole-3-acetic acid (IAA)
Salicylic (B10762653) acid (SA)
Palmitic acid
Lactic acid
Acetic acid
Propionic acid
Butyric acid
Isobutyric acid
Valeric acid
Isovaleric acid
Succinic acid
Phenylalanine
Aspartic acid
Glutamine (Gln)
Glutamate (Glu)
Aspartate (Asp)
Homocysteine (homo-Cys)
S-adenosyl-methionine (S-adenosyl-Met)
5-methyltetrahydrofolate (5-methyl-THF)

Heterologous Expression in Model Systems for Enzyme Functionality Studies (e.g., Yeast Microsomes)

The functional characterization of enzymes involved in the biosynthesis of this compound and its subsequent conversion to camalexin has been significantly advanced through heterologous expression in model systems, particularly in the yeast Saccharomyces cerevisiae. nih.gov This approach allows for the production and isolation of specific plant enzymes in a controlled environment, free from the complex metabolic background of the native plant. uniroma1.it Microsomes, which are vesicles formed from the endoplasmic reticulum, are isolated from these yeast cultures and provide a native-like membrane environment for studying membrane-bound enzymes like cytochrome P450s (CYPs). nih.govuniroma1.it

Several key enzymes in the camalexin biosynthetic pathway have been successfully expressed and characterized using this system. For instance, CYP71B15 (also known as PAD3) was heterologously expressed in yeast, and the resulting microsomes were used to demonstrate its role in the final step of camalexin biosynthesis. nih.gov These studies showed that CYP71B15 catalyzes the conversion of both (R)- and (S)-dihydrocamalexic acid to camalexin in an NADPH-dependent manner. nih.gov

Similarly, the cytochrome P450 enzymes CYP71A13 and its homolog CYP71A12 have been expressed in yeast to investigate their roles in the conversion of indole-3-acetaldoxime (IAOx) to indole-3-acetonitrile (IAN), a crucial step upstream of dihydrocamalexic acid formation. nih.govnih.govcore.ac.uk The use of a Saccharomyces cerevisiae WAT11 heterologous expression system, which co-produces the Arabidopsis P450 reductase ATR1, has been instrumental in reconstituting this part of the pathway in vitro. nih.gov

Furthermore, the heterologous expression of multiple enzymes from the pathway in a single system has allowed for the reconstitution of larger segments of the camalexin biosynthesis pathway. For example, co-expression of CYP79B2, CYP71A13, and CYP71B15 in yeast, along with the necessary reductase partner, led to the production of camalexin from the initial precursor, tryptophan. nih.gov This demonstrates the power of heterologous expression not only for characterizing individual enzyme functions but also for understanding the interplay between different enzymes in the pathway. researchgate.net

The data obtained from these yeast microsome assays, such as enzyme kinetics and substrate specificity, are crucial for building a comprehensive model of this compound metabolism.

EnzymeHost SystemSubstrate(s)Product(s)Key Finding
CYP71B15 (PAD3) Saccharomyces cerevisiaeThis compound, (S)-dihydrocamalexic acidCamalexinCatalyzes the final, NADPH-dependent step in camalexin biosynthesis. nih.gov
CYP71A13 Saccharomyces cerevisiaeIndole-3-acetaldoxime (IAOx)Indole-3-acetonitrile (IAN), Cys-IANConverts IAOx to IAN, a key precursor for dihydrocamalexic acid. nih.govnih.gov
CYP71A12 Saccharomyces cerevisiaeIndole-3-acetaldoxime (IAOx)Indole-3-acetonitrile (IAN), Indole-3-carbaldehyde (ICHO)Functionally similar to CYP71A13 but with different product ratios. nih.govcore.ac.uk
CYP79B2 & CYP71A13 Nicotiana benthamianaTryptophanIndole-3-acetonitrile (IAN)Demonstrates the conversion of tryptophan to IAN in a heterologous plant system. nih.gov

Characterization of Enzyme Kinetic Parameters for (R)- and (S)-dihydrocamalexic acid Conversion

A critical aspect of understanding the enzymatic conversion of dihydrocamalexic acid is the determination of kinetic parameters, such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). These parameters provide quantitative insights into the affinity of an enzyme for its substrate and its catalytic efficiency. libretexts.orgnih.gov

Studies utilizing yeast microsomes expressing CYP71B15 have been pivotal in characterizing the kinetics of the final step in camalexin biosynthesis. These experiments have revealed that CYP71B15 can utilize both the (R)- and (S)-enantiomers of dihydrocamalexic acid as substrates, but with a clear preference for the (S)-enantiomer. nih.gov

The apparent K_m value for (S)-dihydrocamalexic acid was determined to be approximately 26.8 µM when using microsomes from yeast expressing CYP71B15. nih.gov In contrast, the apparent K_m for this compound was found to be higher, at approximately 45.5 µM to 67.7 µM, indicating a lower affinity of the enzyme for this enantiomer. nih.govevitachem.com The catalytic efficiency for the (R)-enantiomer was also shown to be significantly lower, at about 36% of that for the (S)-enantiomer. This preference for the (S)-enantiomer is consistent with the hypothesis that it is the natural substrate in planta, likely originating from the conjugation of an intermediate with L-cysteine.

Kinetic analyses have also been performed using microsomes isolated directly from Arabidopsis thaliana plants. These studies have corroborated the findings from the yeast system, demonstrating a similar preference for the (S)-enantiomer of dihydrocamalexic acid. nih.gov For instance, microsomes from wild-type Arabidopsis that had been induced to produce camalexin showed an apparent K_m of approximately 26.7 µM for the (S)-enantiomer.

These kinetic data are fundamental for modeling the metabolic flux through the camalexin pathway and for understanding how the plant regulates the production of this important phytoalexin.

Enzyme SourceSubstrateApparent K_m (µM)Relative Catalytic Efficiency
Yeast Microsomes (expressing CYP71B15) (S)-dihydrocamalexic acid26.8 ± 1.6Higher
Yeast Microsomes (expressing CYP71B15) This compound45.5 ± 5.2Lower
Arabidopsis Microsomes (wild-type, induced) (S)-dihydrocamalexic acid~26.7 ± 2.5Higher
Arabidopsis Microsomes (wild-type, induced) This compound~67.7 ± 3.6~36% of (S)-enantiomer

Exogenous Application and Feeding Studies in Planta

Complementation of Mutant Phenotypes with Synthetic Enantiomers

Exogenous application of biosynthetic intermediates is a powerful tool to elucidate metabolic pathways and confirm the function of specific genes. In the context of this compound, feeding studies with synthetic enantiomers have been instrumental in confirming its role as a precursor to camalexin and in dissecting the genetic control of the pathway.

A key experiment involved the use of an Arabidopsis thaliana double knockout mutant, cyp79b2/cyp79b3, which is deficient in the production of indole-3-acetaldoxime (IAOx), a crucial upstream intermediate for camalexin biosynthesis. pnas.orgresearchgate.netnih.gov These mutant plants are consequently unable to synthesize camalexin. pnas.orgresearchgate.netnih.gov However, when these mutants were supplied with synthetic dihydrocamalexic acid, their ability to produce camalexin was restored. nih.gov This chemical complementation provided strong evidence that dihydrocamalexic acid is indeed an intermediate in the camalexin pathway downstream of IAOx.

Furthermore, these complementation studies have been used to investigate the function of other genes in the pathway. For example, the pad3 mutant, which is defective in the CYP71B15 gene, accumulates dihydrocamalexic acid, indicating that PAD3 acts on this substrate. nih.gov Conversely, feeding dihydrocamalexic acid to a cyp79b2/cyp79b3 mutant bypasses the genetic block and allows for camalexin production, confirming the order of the biosynthetic steps. nih.gov

Similar complementation strategies have been applied to understand the regulation of the pathway. For instance, a triple mutant myb34/51/122, deficient in key transcription factors, has a low camalexin phenotype. frontiersin.org Feeding these mutants with IAOx or indole-3-acetonitrile (IAN) could complement this phenotype, indicating that these transcription factors are essential for regulating the synthesis of IAOx from tryptophan, but not for the downstream steps involving dihydrocamalexic acid. frontiersin.org

These in planta feeding experiments, by rescuing the biochemical phenotype of a mutant, provide a definitive link between a gene, its enzymatic product, and the final metabolite.

Mutant GenotypeDefective Gene(s)Observed PhenotypeComplementation CompoundOutcome
cyp79b2/cyp79b3 CYP79B2, CYP79B3Camalexin deficientDihydrocamalexic acidCamalexin production restored nih.gov
pad3 CYP71B15Camalexin deficient, accumulates dihydrocamalexic acid--
cyp71a13 CYP71A13Reduced camalexin productionIndole-3-acetonitrile (IAN)Camalexin synthesis restored nih.gov
myb34/51/122 MYB34, MYB51, MYB122Low camalexinIndole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN)Complemented the low camalexin phenotype frontiersin.org

Tracing Metabolic Flux and Pathway Intermediates through Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the flow of atoms through a metabolic pathway, providing direct evidence for precursor-product relationships. In the study of this compound and the broader camalexin biosynthetic pathway, stable isotope-labeled compounds have been crucial for confirming the origin of the carbon and nitrogen atoms in the final molecule.

Early studies established that camalexin is synthesized from tryptophan. pnas.orgresearchgate.net This was demonstrated by feeding Arabidopsis leaves with isotope-labeled tryptophan and observing the incorporation of the label into camalexin. pnas.org Further experiments utilized labeled indole-3-acetaldoxime (IAOx), which was also shown to be incorporated into camalexin, confirming its role as a key intermediate. pnas.orgresearchgate.netnih.govdntb.gov.ua Specifically, both fluorinated and ¹⁴C-labeled IAOx were successfully incorporated into camalexin in vivo. pnas.org

These labeling studies were critical in establishing that IAOx serves as a branch point between primary metabolism (tryptophan and indole-3-acetic acid homeostasis) and secondary metabolism (camalexin and indole (B1671886) glucosinolate biosynthesis). pnas.orgresearchgate.netnih.govdntb.gov.ua The incorporation of labeled IAOx into camalexin in a sur1 mutant, which is deficient in glucosinolates, further solidified that camalexin is not derived from indole glucosinolates. pnas.orgresearchgate.netnih.govdntb.gov.ua

While direct isotopic labeling studies specifically tracing the conversion of labeled this compound are less commonly detailed in the primary literature, the established precursor-product relationships upstream of this intermediate provide a strong foundation for its metabolic context. The accumulation of unlabeled dihydrocamalexic acid in pad3 mutants when the pathway is induced, coupled with the successful complementation of upstream mutants with unlabeled dihydrocamalexic acid, strongly supports its position as the penultimate intermediate before camalexin. nih.gov

Bioinformatic and Systems Biology Approaches for Pathway Analysis

Bioinformatic and systems biology approaches have become indispensable for dissecting the complex regulatory networks and metabolic pathways involved in the biosynthesis of compounds like this compound. These computational methods allow researchers to analyze large-scale datasets, such as transcriptomics and metabolomics data, to identify candidate genes, predict gene function, and model metabolic networks.

A key strategy in identifying genes involved in camalexin biosynthesis has been the principle of co-expression analysis. The assumption is that genes involved in the same metabolic pathway are often transcriptionally co-regulated. By analyzing publicly available microarray and RNA-seq data, researchers have identified genes whose expression patterns are highly correlated with known camalexin biosynthetic genes, such as PAD3 (CYP71B15). nih.gov This approach was instrumental in identifying CYP71A13 as a key player in the pathway. nih.gov

Systems biology approaches have also been used to integrate various "omics" data to build comprehensive models of the camalexin pathway and its regulation. For instance, integrating epigenomic profiles with metabolic network annotations has revealed novel regulatory mechanisms. One study identified that camalexin biosynthesis genes are marked by a unique "bivalent chromatin" state, involving both repressive (H3K27me3) and activating (H3K18ac) histone modifications. nih.govelifesciences.org This epigenetic marking is thought to poise the genes for rapid induction upon pathogen attack. nih.govelifesciences.org

Furthermore, bioinformatic analyses of gene families, such as the cytochrome P450 and glutathione (B108866) S-transferase families, have been crucial for identifying potential candidates for uncharacterized enzymatic steps. For example, the discovery of a root-specific component of the camalexin synthesis pathway, CYP71A27, was facilitated by a genome-wide association study (GWAS) combined with gene expression analysis. pnas.org

These computational approaches, by providing a global view of gene expression and metabolic changes, complement traditional biochemical and genetic methods, accelerating the discovery and characterization of the components of the this compound metabolic network.

ApproachData TypeKey FindingImplication for this compound research
Co-expression Analysis Transcriptomics (Microarray, RNA-seq)Identification of CYP71A13 as co-regulated with PAD3. nih.govPinpointed a key enzyme upstream of dihydrocamalexic acid formation.
Genome-Wide Association Study (GWAS) Genetic Variation, MetabolomicsIdentification of CYP71A27 as a root-specific camalexin biosynthetic gene. pnas.orgExpanded the known enzymatic machinery related to the pathway.
Integrated 'Omics' Analysis Epigenomics, Metabolomics, TranscriptomicsDiscovery of bivalent chromatin marking on camalexin genes for rapid induction. nih.govelifesciences.orgRevealed a novel layer of epigenetic regulation controlling the flux towards dihydrocamalexic acid.
Metabolic Network Modeling Genomics, Transcriptomics, MetabolomicsElucidation of the interconnectedness of camalexin, indole glucosinolate, and auxin pathways. researchgate.netresearchgate.netPlaced the synthesis of dihydrocamalexic acid within the broader context of tryptophan metabolism.

Q & A

Q. What is the biosynthetic pathway of (R)-dihydrocamalexic acid in Arabidopsis thaliana, and how is it experimentally validated?

this compound (DHCA) is synthesized via the camalexin pathway, starting from tryptophan. Key steps include:

  • Conversion of tryptophan to indole-3-acetonitrile (IAN) by CYP79B2/B3 enzymes.
  • Conjugation of IAN with cysteine to form a glutathione adduct.
  • Oxidation and decarboxylation catalyzed by CYP71B15 (PAD3) to produce DHCA and subsequently camalexin . Methodological validation : LC-MS analysis of pad3 mutants (lacking functional CYP71B15) confirms DHCA accumulation, as wild-type plants convert DHCA to camalexin. Mutant studies combined with isotopic labeling and enzyme activity assays in heterologous systems (e.g., yeast) validate this pathway .

Q. How can researchers detect and quantify this compound in plant tissues?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Extracted ion chromatograms (e.g., m/z 247) are used to identify DHCA in methanol extracts. Wild-type and mutant comparisons (e.g., pad3) distinguish DHCA from camalexin .
  • Mutant Profiling : Genetic mutants blocked in downstream steps (e.g., cyp71b15) accumulate DHCA, enabling quantification via HPLC or targeted metabolomics .

Q. What role does this compound play in plant-pathogen interactions?

DHCA exhibits antimicrobial activity against bacterial pathogens like Pseudomonas syringae in vitro. However, Arabidopsis mutants deficient in camalexin (but accumulating DHCA) show unaltered susceptibility to P. syringae, suggesting DHCA’s role may be context-dependent or synergistic with other defenses . Methodological insight : Pathogen growth assays in DHCA-supplemented media vs. plant infection models (e.g., Pseudomonas-Arabidopsis systems) clarify its direct antimicrobial effects .

Advanced Research Questions

Q. How can conflicting data on DHCA’s antimicrobial efficacy (in vitro vs. in planta) be resolved?

  • Hypothesis Testing : Compare DHCA’s stability in planta (e.g., pH, enzymatic degradation) versus controlled in vitro conditions. Use isotopic tracing to monitor DHCA turnover during infections .
  • Multi-omics Integration : Combine transcriptomics (e.g., RNA-Seq of DHCA-treated pathogens) with metabolomics to identify DHCA-derived inhibitory metabolites or compensatory pathways .

Q. What experimental strategies are recommended to study DHCA’s interaction with other defense pathways, such as flavonol biosynthesis?

  • Co-expression Networks : Analyze GO terms (e.g., “dihydrocamalexic acid decarboxylase activity”) alongside flavonol-related genes (e.g., MYB122, NAC042) using tools like WGCNA .
  • Pharmacological Perturbation : Apply DHCA to flavonol-deficient mutants (e.g., fls1) and quantify camalexin levels via LC-MS. This reveals cross-talk between pathways .

Q. How should researchers design experiments to distinguish DHCA’s enzymatic roles (substrate vs. product) in camalexin biosynthesis?

  • Enzyme Kinetics : Purify CYP71B15 and measure catalytic efficiency (Km, Vmax) for DHCA versus its precursor. Use radiolabeled substrates to track reaction intermediates .
  • Structural Modeling : Perform molecular docking to identify DHCA-binding residues in CYP71B15. Mutate critical residues (e.g., Ala-scan) and assay activity loss .

Q. What statistical approaches are suitable for analyzing DHCA’s dose-dependent effects on pathogen growth?

  • Dose-Response Curves : Fit logistic models (e.g., EC50) to DHCA concentration vs. P. syringae inhibition data. Use ANOVA to compare treatments .
  • Machine Learning : Train classifiers on metabolomic datasets to predict DHCA’s efficacy across pathogen strains .

Methodological Best Practices

  • Data Reproducibility : Follow guidelines for experimental reporting (e.g., Beilstein Journal standards) by detailing LC-MS parameters, mutant lineages, and biological replicates .

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